molecular formula C13H17ClN2 B14638353 N-Cyclopropyltryptamine hydrochloride CAS No. 55330-17-1

N-Cyclopropyltryptamine hydrochloride

Cat. No.: B14638353
CAS No.: 55330-17-1
M. Wt: 236.74 g/mol
InChI Key: MWAVHVQESOAULJ-UHFFFAOYSA-N
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Description

N-Cyclopropyltryptamine hydrochloride is a synthetic compound structurally derived from tryptamine, featuring a cyclopropyl group attached to the nitrogen atom of the tryptamine backbone. The following comparison focuses on cyclopropyl-containing amine hydrochlorides from the evidence to infer structural, physicochemical, and functional parallels.

Properties

CAS No.

55330-17-1

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

cyclopropyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C13H16N2.ClH/c1-2-4-13-12(3-1)10(9-15-13)7-8-14-11-5-6-11;/h1-4,9,11,14-15H,5-8H2;1H

InChI Key

MWAVHVQESOAULJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyltryptamine hydrochloride typically involves the cyclopropylation of tryptamine. One common method includes the reaction of tryptamine with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyltryptamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyltryptamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyltryptamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of various signaling pathways. The compound’s effects are mediated through the activation or inhibition of these receptors, influencing mood, perception, and cognition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes several cyclopropyl- or cycloheptene-containing amines with hydrochloride salts. Key compounds and their attributes are detailed below:

Cyclobenzaprine Hydrochloride

  • Molecular Formula : C₂₀H₂₁N·HCl
  • Molecular Weight : 311.85 g/mol
  • Structure: Features a dibenzocycloheptene ring system and a dimethylaminopropyl side chain.
  • Physicochemical Properties: Soluble in water and methanol; undergoes rigorous impurity testing (e.g., cyclobenzaprine N-oxide and related compounds) .
  • Pharmacological Use : Muscle relaxant, acting via central adrenergic modulation .

Nortriptyline Hydrochloride

  • Molecular Formula : C₁₉H₂₁N·HCl
  • Molecular Weight : 299.84 g/mol
  • Structure: Tricyclic dibenzocycloheptene derivative with a methylaminopropyl chain.
  • Pharmacological Use: Tricyclic antidepressant (TCA), inhibiting serotonin and norepinephrine reuptake .

2-Phenylcyclopropanamine Hydrochloride (Tranylcypromine HCl)

  • Molecular Formula : C₉H₁₁N·HCl
  • Molecular Weight : ~169.46 g/mol (calculated)
  • Structure : Cyclopropyl ring substituted with a phenyl group and a primary amine.
  • Pharmacological Use: Monoamine oxidase inhibitor (MAOI), used in treatment-resistant depression .

Cyclopropylformamidine Hydrochloride

  • Molecular Formula : C₄H₈N₂·HCl
  • Molecular Weight : 120.58 g/mol
  • Structure : Cyclopropyl group linked to a formamidine moiety.
  • Properties: Limited solubility and toxicity data; primarily used in research settings .

N-(Cyclopropylmethyl)-1-phenylethanamine Hydrochloride

  • Molecular Formula : C₁₂H₁₇N·HCl
  • Structure : Cyclopropylmethyl group attached to a phenylethylamine backbone.

Comparative Analysis (Table)

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Class Solubility Profile References
Cyclobenzaprine HCl C₂₀H₂₁N·HCl 311.85 Dibenzocycloheptene, dimethylamine Muscle relaxant Water, methanol
Nortriptyline HCl C₁₉H₂₁N·HCl 299.84 Tricyclic dibenzocycloheptene Tricyclic antidepressant Water, chloroform
Tranylcypromine HCl C₉H₁₁N·HCl ~169.46 Phenylcyclopropylamine MAO inhibitor Not specified
Cyclopropylformamidine HCl C₄H₈N₂·HCl 120.58 Cyclopropyl + formamidine Research chemical Limited data
N-(Cyclopropylmethyl)-1-phenylethanamine HCl C₁₂H₁₇N·HCl ~211.73 (calculated) Cyclopropylmethyl + phenylethylamine Research/forensic reference Not specified

Key Findings

Structural Impact on Function: Larger polycyclic systems (e.g., dibenzocycloheptene in Cyclobenzaprine and Nortriptyline) correlate with central nervous system (CNS) activity (muscle relaxation, antidepressant effects). Smaller cyclopropyl derivatives (e.g., Tranylcypromine) exhibit enzyme inhibition (MAO) due to amine positioning and aromatic interactions . Substituents like phenyl groups enhance receptor binding (e.g., Tranylcypromine’s MAO inhibition vs. Cyclopropylformamidine’s lack of therapeutic data) .

Solubility Trends: Hydrochloride salts generally improve water solubility, critical for oral bioavailability (e.g., Cyclobenzaprine and Nortriptyline) .

Research vs. Therapeutic Use :

  • Compounds with simple cyclopropyl-amine structures (e.g., Cyclopropylformamidine) remain confined to research due to uncharacterized toxicity or efficacy , while complex analogs (e.g., Cyclobenzaprine) are clinically validated .

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